molecular formula C22H17FN6O B2615974 N4-(3-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-13-9

N4-(3-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2615974
CAS No.: 955304-13-9
M. Wt: 400.417
InChI Key: PTGFFMBQQLNJRW-UHFFFAOYSA-N
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Description

N4-(3-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and furan-2-yl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

4-N-(3-fluorophenyl)-6-N-(furan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN6O/c23-15-6-4-7-16(12-15)26-20-19-14-25-29(17-8-2-1-3-9-17)21(19)28-22(27-20)24-13-18-10-5-11-30-18/h1-12,14H,13H2,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGFFMBQQLNJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)F)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N4-(3-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

N4-(3-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidines with different substituents, such as:

  • N4-(3-chlorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N4-(3-methylphenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

The presence of the 3-fluorophenyl group in N4-(3-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine imparts unique chemical and biological properties, distinguishing it from other similar compounds. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

N4-(3-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer and other diseases. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research studies.

The molecular formula of this compound is C21H21FN6C_{21}H_{21}FN_{6}, with a molecular weight of 376.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core which is known for its biological activity against various targets.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[3,4-d]pyrimidine framework followed by selective substitutions. For instance, one method described the reaction between 1-(3-fluorophenyl)-1H-pyrazole derivatives and furan-based moieties under controlled conditions to yield the desired product with high purity and yield.

Kinase Inhibition

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant inhibitory effects on casein kinase 1 (CK1), a target implicated in various cancers and neurological disorders. For example, derivatives similar to N4-(3-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been shown to inhibit CK1 with IC50 values in the nanomolar range .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For instance, a related derivative showed an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT116 cells . Flow cytometric analyses revealed that these compounds can arrest the cell cycle at the S and G2/M phases, indicating their potential as anticancer agents.

Case Studies

Case Study 1: CK1 Inhibition
A study focused on the structure-activity relationship (SAR) of various pyrazolo[3,4-d]pyrimidine derivatives found that modifications at the N4 and N6 positions significantly influenced CK1 inhibition potency. The optimal compound from this series demonstrated an IC50 value as low as 78 nM against CK1 .

Case Study 2: Apoptotic Induction
Another study highlighted the efficacy of a closely related compound in promoting apoptosis in cancer cell lines. The compound induced an increase in the BAX/Bcl-2 ratio by 8.8-fold, suggesting a mechanism involving mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity Cell Line IC50 Value (µM) Mechanism
CK1 Inhibition-0.078Competitive inhibition
Anti-proliferativeA5498.21Apoptosis induction
Anti-proliferativeHCT11619.56Cell cycle arrest at S/G2-M phase
EGFR Inhibition-0.016ATP competitive inhibition

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